1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Description

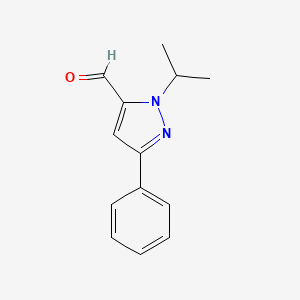

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound with a carbaldehyde functional group at position 5, an isopropyl substituent at position 1, and a phenyl group at position 3. Its molecular formula is C₁₃H₁₆N₂O, and its molecular weight is 216.28 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

5-phenyl-2-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

BJMQTKMRBKRKDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via 1,3-Diketone and Hydrazine Derivatives

Starting Materials: An appropriately substituted 1,3-diketone bearing an isopropyl group at the 1-position and a phenyl group at the 3-position can be prepared or procured.

Reaction: Condensation with hydrazine or a substituted hydrazine derivative under acidic or neutral conditions leads to cyclization forming the pyrazole ring.

Aldehyde Introduction: The aldehyde group at the 5-position can be introduced either by using a 1,3-diketone precursor bearing an aldehyde substituent or by post-cyclization functionalization such as selective formylation.

Catalysts and Conditions: Nano-ZnO catalysis has been reported to enhance yields and reduce reaction times in similar pyrazole syntheses.

Regioselective Functionalization Using Benzotriazole Intermediates

Method: α-Benzotriazolylenones can be reacted with isopropylhydrazine and phenylhydrazine derivatives to form pyrazolines, which upon base treatment yield pyrazoles with substitution at the 1- and 3-positions.

Advantages: This method allows for acidic proton activation at the α-position, facilitating substitution at the 5-position, where the aldehyde group can be introduced.

Yields: Reported yields for such syntheses range from 50% to 94% depending on conditions.

One-Pot Multicomponent Reactions

Approach: Multicomponent reactions involving hydrazines, aldehydes, and alkynes or diketones can afford pyrazole derivatives with high efficiency.

Example: Treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines in one pot produces 3,5-substituted pyrazoles with aldehyde groups in good yields (68–99%).

Potential Application: Using isopropyl-substituted hydrazines and phenyl aldehydes or related precursors can yield the target compound in a streamlined process.

Research Findings and Data Summary

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation of 1,3-diketones with hydrazines | 1,3-diketone (isopropyl and phenyl substituted), hydrazine derivative | Acidic or neutral medium, nano-ZnO catalyst | Up to 95% | Rapid reaction, environmentally friendly catalyst |

| Regioselective condensation via benzotriazole intermediates | α-Benzotriazolylenones, methyl/phenylhydrazines | Basic medium post-cyclization | 50–94% | Allows functionalization at pyrazole 5-position |

| One-pot multicomponent reaction | Terminal alkynes, aromatic aldehydes, hydrazines, molecular iodine | One-pot, mild conditions | 68–99% | High regioselectivity, practical for diverse pyrazoles |

Analytical Characterization

NMR Spectroscopy: Characteristic aldehyde proton signal around 9.5–10.5 ppm in ^1H NMR; aromatic and pyrazole protons observed in expected regions.

IR Spectroscopy: Strong absorption bands for aldehyde C=O stretching near 1700 cm^-1; pyrazole ring vibrations between 1600–1500 cm^-1.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde confirm the structure.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like amines and hydrazines to form Schiff bases or hydrazones. This reactivity is critical for synthesizing bioactive derivatives.

Key Findings:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imine derivatives. Yields range from 65% to 85% depending on the amine's electronic properties .

-

Hydrazone Synthesis : Condensation with hydrazines (e.g., phenylhydrazine) in acetic acid produces hydrazones, which can cyclize into pyrazolo[1,5-a]pyrimidines under acidic conditions .

Example Reaction:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | Ethanol, reflux | N-Phenylimine derivative | 78 |

| Phenylhydrazine | Acetic acid, Δ | Pyrazolo[1,5-a]pyrimidine | 83 |

Nucleophilic Addition Reactions

The aldehyde’s electrophilic carbonyl carbon participates in nucleophilic additions.

Key Findings:

-

Grignard Reagents : Reacts with organomagnesium halides (e.g., CH₃MgBr) in THF to form secondary alcohols. Products exhibit increased steric bulk due to the isopropyl and phenyl groups.

-

Cyanohydrin Formation : Treatment with KCN/HCl generates cyanohydrins, though yields are moderate (50–60%) due to steric hindrance.

Example Reaction:

Cyclization Reactions

The aldehyde group facilitates intramolecular cyclization to form fused heterocycles.

Key Findings:

-

Pyrazolo-pyrimidines : Under basic conditions (e.g., NaOH), the aldehyde reacts with β-ketoesters to form 1,3,5-trisubstituted pyrazolo[3,4-b]pyridines via Knoevenagel condensation .

-

Triazine Derivatives : Condensation with thiourea in the presence of iodine yields pyrazole-triazine hybrids with antitumor activity .

Example Reaction:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | NaOH, EtOH, Δ | 1-isopropyl-3-phenyl-pyrazolo[3,4-b]pyridine | 72 |

Oxidation and Reduction

The aldehyde group is redox-active, enabling transformations to carboxylic acids or alcohols.

Key Findings:

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the aldehyde to 1-isopropyl-3-phenyl-1H-pyrazole-5-carboxylic acid (confirmed by IR and NMR) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol, retaining the pyrazole core.

Example Reaction:

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 4 due to electron-withdrawing effects from the aldehyde.

Key Findings:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at position 4, yielding 1-isopropyl-3-phenyl-4-nitro-1H-pyrazole-5-carbaldehyde.

-

Halogenation : Bromine in acetic acid selectively adds at position 4, forming 4-bromo derivatives.

Knoevenagel Condensation

The aldehyde participates in C–C bond-forming reactions with active methylene compounds.

Example Reaction:

| Active Methylene Compound | Conditions | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | Piperidine, EtOH | α,β-Unsaturated dinitrile | 68 |

Scientific Research Applications

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Pyrazole Carbaldehyde Derivatives

Biological Activity

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a significant compound within the pyrazole derivative class, recognized for its diverse biological activities. This article explores its pharmacological potential, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

1-Isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde features a pyrazole ring, characterized by two nitrogen atoms within a five-membered structure, and is substituted with an isopropyl group and an aldehyde functional group at the 5-position. Its molecular formula is .

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Initial studies suggest that 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde may possess antimicrobial properties, potentially effective against various pathogens .

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammation pathways, which could be beneficial in treating inflammatory diseases .

- Antitumor Potential : Preliminary findings indicate that this compound may inhibit cancer cell proliferation. For example, related pyrazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as A549 and HepG2, suggesting that 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde could exhibit similar effects .

The biological activity of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is believed to involve interactions with specific enzymes or receptors that influence pathways related to inflammation and microbial activity. However, detailed pharmacokinetic and pharmacodynamic studies are necessary to fully elucidate these mechanisms.

Comparative Analysis with Related Compounds

To understand the unique characteristics of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-carbaldehyde | C11H12N2O | 0.85 |

| 4-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | 0.84 |

| 3-Hydroxy-1-phenylpyrazole | C10H10N2O2 | 0.77 |

| 1-Isopropylpyrazole | C10H12N2 | 0.86 |

This table highlights the structural diversity within the pyrazole family while emphasizing the unique substituents of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde that may influence its reactivity and biological activity.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antitumor Activity : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. Notably, compounds similar to 1-isopropyl-3-phenyl-1H-pyrazole exhibited IC50 values indicating significant inhibition of cell growth, suggesting potential as anticancer agents .

- Anti-inflammatory Studies : Research has shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential therapeutic applications in inflammatory diseases .

Q & A

Q. How to design a stability study for 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde under physiological conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS.

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.